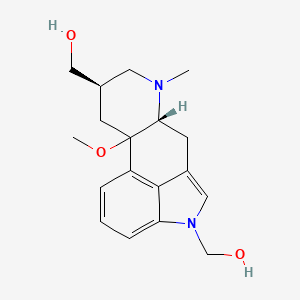

(8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol

Description

(8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol (CAS 35121-60-9) is an ergoline alkaloid derivative characterized by a tetracyclic ergoline backbone substituted with a methoxy group at position 10, a methyl group at position 6, and dimethanol moieties at positions 1 and 8 in the beta configuration . Its molecular formula is C₁₇H₂₂N₂O₂, with a molecular weight of 286.37–286.38 g/mol . Key physicochemical properties include:

- Density: 1.27 ± 0.1 g/cm³

- Boiling Point: 456.8 ± 45.0 °C (predicted)

- pKa: 14.87 ± 0.10

- PSA (Polar Surface Area): 48.5 Ų

The compound is also known by synonyms such as 10α-Methoxy-9,10-dihydrolysergol, reflecting its structural relationship to lysergol, a natural ergoline alkaloid . It is classified as an intermediate or metabolite in industrial and pharmacological contexts, with applications in neurochemical research due to its ergoline scaffold .

Properties

CAS No. |

105115-80-8 |

|---|---|

Molecular Formula |

C18H24N2O3 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

[(6aR,9R)-4-(hydroxymethyl)-10a-methoxy-7-methyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methanol |

InChI |

InChI=1S/C18H24N2O3/c1-19-8-12(10-21)7-18(23-2)14-4-3-5-15-17(14)13(6-16(18)19)9-20(15)11-22/h3-5,9,12,16,21-22H,6-8,10-11H2,1-2H3/t12-,16-,18?/m1/s1 |

InChI Key |

HRGNTZRYCNRYJR-FOKFDTGNSA-N |

Isomeric SMILES |

CN1C[C@@H](CC2([C@H]1CC3=CN(C4=CC=CC2=C34)CO)OC)CO |

Canonical SMILES |

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)CO)OC)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol typically involves multiple steps, starting from simpler ergoline derivatives. The process often includes:

Alkylation: Introduction of the methoxy group at the 10th position.

Reduction: Conversion of ketones or aldehydes to alcohols.

Cyclization: Formation of the ergoline ring structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol can undergo various chemical reactions, including:

Oxidation: Conversion of alcohol groups to ketones or aldehydes.

Reduction: Reduction of double bonds or ketones to alcohols.

Substitution: Replacement of functional groups with others, such as halogenation.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

(8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex ergoline derivatives.

Biology: Studied for its effects on neurotransmitter receptors.

Medicine: Potential therapeutic applications in treating neurological disorders.

Industry: Used in the production of pharmaceuticals and as a research chemical.

Mechanism of Action

The mechanism of action of (8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The ergoline family comprises structurally related alkaloids with diverse biological activities. Below is a detailed comparison of (8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol with analogous ergoline derivatives:

Table 1: Structural and Functional Comparison

Key Differences and Implications :

Substituent Effects: The 10-methoxy group in the target compound enhances lipophilicity compared to lysergol (PSA 48.5 Ų vs. The 6-methyl group may reduce metabolic oxidation at this position compared to unmethylated ergolines like dihydrolysergic acid .

Pharmacological Activity: Unlike methysergide, which is a 5-HT₂ receptor antagonist, the dimethanol substituents in the target compound suggest a distinct binding profile, possibly targeting dopaminergic or adrenergic receptors .

Synthetic Utility: The compound’s dimethanol groups make it a versatile intermediate for synthesizing derivatives with modified solubility or receptor affinity, contrasting with simpler ergolines like lysergol .

Research Findings :

- A 2022 industrial report noted that (8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol is produced at ≥99% purity for research applications, highlighting its stability compared to hygroscopic ergolines like dihydrolysergic acid .

- Structural analogs lacking the 10-methoxy group (e.g., lysergol) exhibit lower thermal stability (boiling point ~350 °C), whereas the methoxy substituent in the target compound increases predicted boiling point to 456.8 °C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.